molecular formula C23H19BrN2O4 B302030 N'-[(E)-(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide

N'-[(E)-(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302030
M. Wt: 467.3 g/mol
InChI Key: BMVVFKHDPCECJT-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(E)-(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown promising results in scientific research applications, particularly in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N'-[(E)-(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N'-[(E)-(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce blood glucose levels in diabetic animals, and inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

The advantages of N'-[(E)-(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide for lab experiments include its relatively easy synthesis, its broad range of potential applications, and its low toxicity. However, its limitations include its limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of N'-[(E)-(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide. These include further studies on its mechanism of action, its potential use in combination with other drugs, and its potential use in the treatment of other diseases. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.

Synthesis Methods

The synthesis of N'-[(E)-(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of 2-bromo-4-ethoxy-5-methoxybenzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation reaction, followed by cyclization to form the final product.

Scientific Research Applications

N'-[(E)-(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has been studied extensively for its potential use in the treatment of various diseases. It has been shown to have anticancer, antidiabetic, and antiviral activities. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease.

properties

Product Name

N'-[(E)-(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C23H19BrN2O4

Molecular Weight

467.3 g/mol

IUPAC Name

N-[(E)-(2-bromo-4-ethoxy-5-methoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C23H19BrN2O4/c1-3-29-21-12-18(24)15(10-20(21)28-2)13-25-26-23(27)22-11-17-16-7-5-4-6-14(16)8-9-19(17)30-22/h4-13H,3H2,1-2H3,(H,26,27)/b25-13+

InChI Key

BMVVFKHDPCECJT-DHRITJCHSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)Br)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC

SMILES

CCOC1=C(C=C(C(=C1)Br)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC

Origin of Product

United States

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